
1H-Indazole, 4,5,6,7-tetrahydro-3-(2-(4-morpholinyl)ethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine is a complex organic compound that features a morpholine ring linked to a tetrahydroindazole moiety via an ethoxy bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine typically involves the reaction of 4,5,6,7-tetrahydroindazole with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The tetrahydroindazole moiety can be oxidized to form indazole derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to yield fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indazole derivatives, while reduction can produce fully saturated compounds.
科学的研究の応用
4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine involves its interaction with specific molecular targets. The tetrahydroindazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydroindazole: A precursor in the synthesis of the target compound.
2-Chloroethylmorpholine: Another precursor used in the synthesis.
Indazole Derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
4-(2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)ethyl)morpholine is unique due to the combination of the morpholine ring and tetrahydroindazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
36173-94-1 |
|---|---|
分子式 |
C13H21N3O2 |
分子量 |
251.32 g/mol |
IUPAC名 |
4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-yloxy)ethyl]morpholine |
InChI |
InChI=1S/C13H21N3O2/c1-2-4-12-11(3-1)13(15-14-12)18-10-7-16-5-8-17-9-6-16/h1-10H2,(H,14,15) |
InChIキー |
HKXDANMWTBGMKW-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=NN2)OCCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



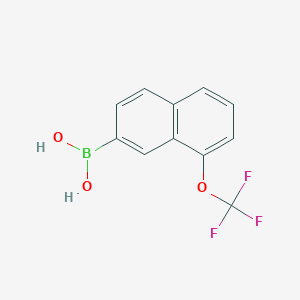
![1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B11860263.png)

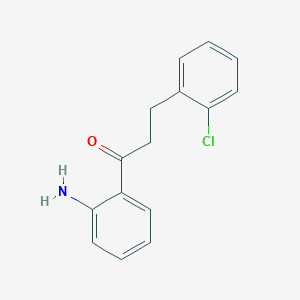
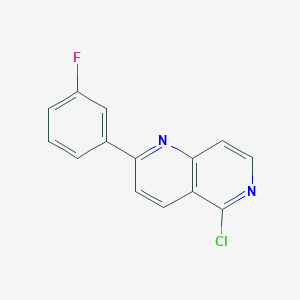

![4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860306.png)
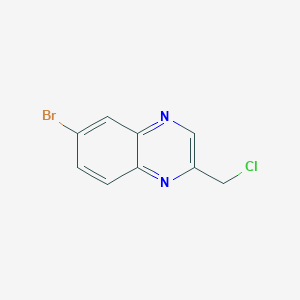
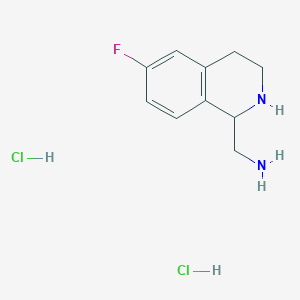

![8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11860326.png)
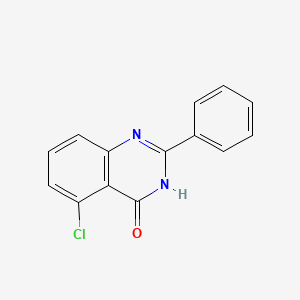
![3'-(trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carbonitrile](/img/structure/B11860355.png)
